L-TRYPTOPHAN (INDOLE-D5)

Catalog No.
S1890989
CAS No.
M.F
M. Wt
209.26
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-TRYPTOPHAN (INDOLE-D5)

Product Name

L-TRYPTOPHAN (INDOLE-D5)

Molecular Weight

209.26

L-Tryptophan (indole-d5) is a highly specialized stable isotope-labeled internal standard (SIL-IS) featuring deuterium substitution exclusively on the five positions of the aromatic indole ring (2,4,5,6,7-d5). With a precise mass shift of +5 Da and a typical isotopic purity exceeding 97 atom % D, it is engineered primarily for absolute quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows . In procurement and assay design, it is prioritized over generic structural analogs to accurately correct for matrix effects, ion suppression, and extraction recovery variations during the profiling of amino acid metabolism, specifically within the indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO) pathways[1].

Generic substitution with unlabeled structural analogs (such as 5-methyltryptophan) fails in high-throughput LC-MS/MS because analogs exhibit distinct chromatographic retention times, exposing them to different matrix-induced ion suppression zones than the target analyte [1]. Furthermore, substituting with fully deuterated L-tryptophan-d8 introduces severe procurement and analytical risks due to the lability of deuterium atoms on the amino, carboxyl, and alpha-carbon positions, which readily undergo hydrogen-deuterium exchange (HDX) in aqueous solvents. The indole-d5 isotopologue solves this by providing highly stable, non-exchangeable aromatic C-D bonds, ensuring the +5 Da mass shift remains intact throughout rigorous biological sample preparation and acidic gradient elution [2].

Elimination of Isotopic Crosstalk via +5 Da Mass Shift

In LC-MS/MS workflows operating in positive ion mode, unlabeled L-tryptophan yields a precursor-to-product transition of m/z 205.0 → 118.0. The natural 13C/15N isotopic envelope of highly concentrated endogenous tryptophan can cause signal interference if low-mass-shift internal standards (+1 or +2 Da) are utilized [1]. Procuring L-Tryptophan (indole-d5) provides a diagnostic transition of m/z 210.03 → 150.07, delivering a +5 Da mass shift that completely clears the M+3 natural isotopic background [2].

Evidence DimensionPrecursor m/z Mass Shift
Target Compound Data+5 Da shift (m/z 210.03)
Comparator Or BaselineUnlabeled L-Tryptophan (m/z 205.0) and low-shift isotopes (+1/+2 Da)
Quantified Difference100% clearance of natural M+1/M+2/M+3 isotopic interference
ConditionsLC-MS/MS Multiple Reaction Monitoring (MRM) in positive ion mode

A +5 Da shift prevents false-positive signal inflation from highly concentrated endogenous samples, ensuring accurate calibration curves without requiring expensive 13C-labeled alternatives.

Chromatographic Co-elution for Matrix Effect Normalization

Structural analogs used as generic internal standards often elute at significantly different times than the target analyte, exposing them to different co-eluting matrix components. L-Tryptophan (indole-d5) demonstrates near-perfect co-elution with endogenous L-tryptophan, with retention times aligning within 0.03 minutes (e.g., 3.69 min vs 3.72 min) under standard reverse-phase gradients [1]. This ensures the internal standard experiences the exact same ion suppression or enhancement as the target molecule, which is impossible to achieve with generic analogs [2].

Evidence DimensionRetention Time (RT) Differential
Target Compound DataΔRT ≤ 0.03 min vs endogenous target
Comparator Or BaselineStructural analogs (e.g., 5-methyltryptophan) (ΔRT > 0.5 - 1.0 min)
Quantified DifferenceNear-zero retention time shift ensures identical matrix environment
ConditionsReverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC)

Co-elution is mandatory for rigorous bioanalytical validation, as it perfectly normalizes variable matrix-induced ion suppression across diverse biological sample types.

Label Stability and Resistance to Hydrogen-Deuterium Exchange (HDX)

Heavy isotope internal standards must survive aqueous extraction without losing their label. While fully deuterated L-tryptophan-d8 contains labile deuterons on the amine and carboxyl groups that readily exchange with protic solvents, L-Tryptophan (indole-d5) restricts deuteration to the aromatic indole ring . These C-D bonds are highly stable, maintaining >97% isotopic enrichment throughout prolonged aqueous extraction, protein precipitation, and acidic LC gradients .

Evidence DimensionIsotopic Label Retention in Protic Solvents
Target Compound Data>97% label retention (stable aromatic C-D bonds)
Comparator Or BaselineL-Tryptophan-d8 (rapid loss of -ND2 and -COOD labels via HDX)
Quantified DifferenceElimination of back-exchange signal loss during sample processing
ConditionsAqueous extraction, protein precipitation, and acidic mobile phases

Procuring the d5 isotopologue prevents quantitative errors and signal degradation caused by isotopic scrambling during standard biological sample preparation.

Absolute Quantification of the IDO/TDO Metabolic Pathway in Oncology

Because L-Tryptophan (indole-d5) provides a clean +5 Da mass shift and co-elutes with endogenous tryptophan, it is the premier internal standard for calculating the kynurenine-to-tryptophan ratio in patient serum. This ratio is a critical biomarker for Indoleamine 2,3-Dioxygenase (IDO) activity, which drives immunosuppression in the tumor microenvironment [1].

High-Throughput Nutritional and Fermentation Profiling

The stability of the indole-d5 label during rigorous extraction makes it ideal for profiling aromatic amino acids and their downstream metabolites (e.g., indole-3-lactic acid) in complex matrices like wine, fermented foods, and gut microbiome cultures, where matrix effects would otherwise invalidate quantification [2].

Biophysical NMR and Neutron Scattering of Proteins

Beyond mass spectrometry, the specific deuteration of the indole ring allows researchers to incorporate L-Tryptophan (indole-d5) into recombinant proteins. This provides a 'silent' background for 1H-NMR or a high-contrast probe for neutron scattering studies of protein dynamics, without the cost or complexity of fully 13C/15N-labeled media .

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-21-2023

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